Cas no 2411261-87-3 (Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate)

Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine core functionalized with a 1,3,4-oxadiazole-2-thione moiety and protected by a tert-butoxycarbonyl (Boc) group. This structure offers versatility in medicinal chemistry and organic synthesis, serving as a key intermediate for the development of pharmacologically active molecules. The Boc group enhances stability and facilitates selective deprotection under mild conditions, while the oxadiazole-thione moiety contributes to potential bioactivity, particularly in antimicrobial or enzyme inhibition applications. Its well-defined reactivity profile makes it suitable for further functionalization, enabling the synthesis of complex scaffolds for drug discovery and material science research.
Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate structure
2411261-87-3 structure
Product Name:Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate
CAS No:2411261-87-3
MF:C10H15N3O3S
MW:257.30940079689
CID:5326916
Update Time:2025-05-20

Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate
    • Z4277464170
    • tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate
    • Inchi: 1S/C10H15N3O3S/c1-10(2,3)16-9(14)13-4-6(5-13)7-11-12-8(17)15-7/h6H,4-5H2,1-3H3,(H,12,17)
    • InChI Key: PHRUINONZFVPRT-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C2CN(C(=O)OC(C)(C)C)C2)O1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 383
  • XLogP3: 1
  • Topological Polar Surface Area: 95.2

Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate Pricemore >>

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Additional information on Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate

Introduction to Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS No. 2411261-87-3)

Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2411261-87-3, belongs to a class of molecules that exhibit remarkable potential in the development of novel therapeutic agents. Its unique structural features, characterized by a combination of azetidine and oxadiazole moieties, make it a promising candidate for further investigation in drug discovery and molecular medicine.

The chemical structure of Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate is intricately designed to facilitate interactions with biological targets. The presence of a tert-butyl group provides steric stability and enhances the metabolic profile of the molecule, while the azetidine ring introduces a flexible scaffold that can adapt to various binding environments. Additionally, the sulfanylidene and oxadiazole components contribute to the compound's ability to modulate biological pathways by engaging with specific enzymes and receptors.

In recent years, there has been growing interest in the development of heterocyclic compounds for their applications in medicinal chemistry. Among these, oxadiazoles and azetidines have emerged as key structural motifs due to their ability to exhibit a wide range of biological activities. Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate represents a novel fusion of these two scaffolds, offering a unique platform for structural diversity and functional exploration.

One of the most compelling aspects of this compound is its potential as a lead molecule in the design of small-molecule inhibitors. The sulfanylidene group serves as a versatile handle for further derivatization, allowing chemists to fine-tune the pharmacological properties of the molecule. This flexibility has been exploited in several research studies aimed at identifying compounds with enhanced binding affinity and selectivity towards target proteins involved in diseases such as cancer and inflammation.

Recent advancements in computational chemistry have also played a crucial role in understanding the interactions between Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate and biological targets. Molecular docking simulations have revealed that this compound can effectively bind to specific pockets on enzymes and receptors, suggesting its potential as an inhibitor or modulator. These findings have been corroborated by experimental studies that demonstrate inhibitory activity against various therapeutic targets.

The synthesis of Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate involves multi-step organic reactions that showcase the expertise of modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as 2-aminoazetidine and 5-amino-substituted oxadiazole derivatives. These intermediates are then coupled using sulfenylation reactions to introduce the sulfanylidene moiety, followed by esterification with tert-butanol to yield the final product.

The synthetic route highlights several advantages, including high yield and purity, which are essential for pharmaceutical applications. Additionally, the use of readily available starting materials makes this compound economically viable for large-scale production. These factors contribute to its attractiveness as a building block for drug discovery programs.

In conclusion, Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-y]azetidine-l-carboxylate (CAS No. 2411261--87--3) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups and scaffolds positions it as a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the advancement of drug discovery and molecular medicine.

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